molecular formula C15H20BrNO2 B13085612 tert-Butyl 6-bromo-4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate

tert-Butyl 6-bromo-4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B13085612
M. Wt: 326.23 g/mol
InChI Key: MTPMNEKSVFATOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Key Features tert-Butyl 6-bromo-4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate is a brominated tetrahydroquinoline derivative with a tert-butyl carbamate group at the 1-position, a methyl group at the 4-position, and a bromine substituent at the 6-position. This compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry for opioid receptor modulation and enantioselective catalysis . Its bromine substituent enables further functionalization via cross-coupling or substitution reactions .

The absence of reported NMR data for the target compound (as noted in ) suggests reliance on indirect characterization through related structures. For example, tert-butyl 6-(3-oxopropyl)-3,4-dihydroquinoline-1(2H)-carboxylate (1d-CHO) exhibits diagnostic NMR signals at δ 9.82 (t, J = 1.5 Hz, aldehyde proton) and δ 201.8 ppm (carbonyl carbon), which highlight the electronic effects of substituents at the 6-position .

Properties

Molecular Formula

C15H20BrNO2

Molecular Weight

326.23 g/mol

IUPAC Name

tert-butyl 6-bromo-4-methyl-3,4-dihydro-2H-quinoline-1-carboxylate

InChI

InChI=1S/C15H20BrNO2/c1-10-7-8-17(14(18)19-15(2,3)4)13-6-5-11(16)9-12(10)13/h5-6,9-10H,7-8H2,1-4H3

InChI Key

MTPMNEKSVFATOZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(C2=C1C=C(C=C2)Br)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-bromo-4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Esterification: The tert-butyl ester group can be introduced via esterification of the carboxylic acid derivative using tert-butyl alcohol and an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding quinoline N-oxides.

    Reduction: Reduction of the quinoline core can yield tetrahydroquinoline derivatives.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form diverse derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium methoxide, or primary amines in polar solvents.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 6-bromo-4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate: has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, including antimalarial, antibacterial, and anticancer compounds.

    Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules and natural product analogs.

    Material Science: It can be utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 6-bromo-4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The quinoline core can intercalate with DNA, inhibit enzyme activity, or modulate receptor function, leading to therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

The following table summarizes key analogs and their properties:

Compound Name Substituents CAS Number Key Applications/Reactivity Reference
tert-Butyl 6-bromo-4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate 6-Br, 4-Me 79762-78-0* Intermediate for opioid receptor modulators; cross-coupling reactions
tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate 7-Br N/A Lower similarity (0.73) to target compound; altered reactivity due to bromine position
tert-Butyl 6-chloro-3-fluoro-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate (2h) 6-Cl, 3-F, 4-Oxo N/A Fluorinated analog with applications in asymmetric hydrogenation; 39% yield via chromatography
tert-Butyl (S)-6-(3-(pyrrolidin-1-yl)pent-4-en-1-yl)-3,4-dihydroquinoline-1(2H)-carboxylate 6-(pyrrolidinyl-pentenyl) N/A High enantioselectivity (92% ee); synthesized via iridium-catalyzed amination (94% yield)

Notes:

  • Positional Isomerism : Bromine at the 6-position (target compound) vs. 7-position (CAS 1187932-64-4) alters steric and electronic profiles. The 6-bromo derivative exhibits higher reactivity in cross-coupling reactions (e.g., with allyl alcohol, 66% yield) compared to 7-bromo analogs .
  • Halogen Effects : Replacement of bromine with chlorine (e.g., 2h) reduces steric bulk but maintains leaving group capacity, enabling fluorination at the 3-position .
  • Functional Group Diversity: Substituents like oxo (C=O) or amino groups (e.g., CAS 1187932-29-1) at the 6-position expand utility in drug discovery, particularly for opioid receptor targeting .

Physicochemical Properties

  • NMR Trends: In tert-butyl 6-(3-acetoxypent-4-en-1-yl)-3,4-dihydroquinoline-1(2H)-carboxylate (1d), the 6-substituent shifts aromatic protons upfield (δ 6.87–7.56 ppm) compared to unsubstituted analogs .
  • Chromatographic Behavior : Brominated derivatives (e.g., Rf = 0.30 for 1d-CHO) exhibit distinct retention times in TLC compared to hydroxylated analogs (Rf = 0.12 for 3j) .

Biological Activity

tert-Butyl 6-bromo-4-methyl-3,4-dihydroquinoline-1(2H)-carboxylate is a synthetic organic compound belonging to the quinoline family. Its unique structure, characterized by a tert-butyl ester group and halogen substitution, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its medicinal chemistry applications, synthesis methods, and biological interactions.

  • IUPAC Name : this compound
  • Molecular Formula : C14H18BrNO2
  • CAS Number : 1208368-19-7
  • Boiling Point : 382.0 °C at 760 mmHg
  • Purity : ≥98%

Synthesis Methods

The synthesis of this compound typically involves several steps, which may include:

  • Formation of the Dihydroquinoline Ring : Utilizing appropriate precursors to construct the quinoline framework.
  • Bromination : Introducing the bromine atom at the 6-position through electrophilic aromatic substitution.
  • Esterification : Reacting with tert-butyl alcohol to form the ester functional group.

These methods allow for controlled modification of the compound's structure to create derivatives with potentially enhanced biological properties .

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit promising antimicrobial activity. For example, molecular docking studies have shown effective binding to bacterial target proteins, suggesting a potential role in combating multidrug-resistant infections .

Antiparasitic Activity

Research indicates that analogs of this compound may possess antiparasitic properties. For instance, compounds with similar structures have demonstrated efficacy against Trypanosoma brucei, the causative agent of sleeping sickness. The EC50 values for related compounds suggest that structural modifications can enhance potency and solubility profiles .

Case Study 1: Antiparasitic Efficacy

A study evaluated various derivatives of quinoline-based compounds for their activity against T. brucei. The results indicated that specific structural features, such as bromination and alkyl substitution, significantly influenced biological activity. The most potent derivatives exhibited EC50 values below 0.03 μM, indicating strong antiparasitic potential .

CompoundEC50 (μM)Remarks
Compound A<0.03Highly potent against T. brucei
Compound B0.43Moderate potency
tert-butyl derivative>30Poor efficacy

Case Study 2: Antimicrobial Activity

In silico studies involving molecular docking revealed that this compound binds effectively to target proteins associated with bacterial infections. The binding affinity correlates positively with antimicrobial activity against strains such as Staphylococcus aureus and Candida albicans .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.